[1,1'-Biphenyl]-3-methanol,2'-methyl-,3-acetate
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Overview
Description
[1,1'-Biphenyl]-3-methanol,2'-methyl-,3-acetate is an organic compound with the molecular formula C16H18O2 . This compound is characterized by a cyclohexa-2,4-dien-1-yl ring substituted with a 2-methylphenyl group and an acetate group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1'-Biphenyl]-3-methanol,2'-methyl-,3-acetate typically involves the reaction of cyclohexa-2,4-dien-1-ylmethyl alcohol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as amines or thiols replace the acetate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Amines, Thiols
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Amides, Thioesters
Scientific Research Applications
Chemistry
In chemistry, [1,1'-Biphenyl]-3-methanol,2'-methyl-,3-acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis .
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals due to its ability to interact with biological targets.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases and conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [1,1'-Biphenyl]-3-methanol,2'-methyl-,3-acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release the active cyclohexa-2,4-dien-1-ylmethyl moiety, which can then interact with enzymes or receptors in biological systems. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone
- Cyclohexa-2,5-diene-1,4-dione-based compounds
Uniqueness
Compared to similar compounds, [1,1'-Biphenyl]-3-methanol,2'-methyl-,3-acetate stands out due to its unique structural features, which allow for diverse chemical modifications. Its ability to undergo various chemical reactions and its potential biological activities make it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
[3-(2-methylphenyl)cyclohexa-2,4-dien-1-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-12-6-3-4-9-16(12)15-8-5-7-14(10-15)11-18-13(2)17/h3-6,8-10,14H,7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMJKTNSLJBMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(CC=C2)COC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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